methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate typically involves multiple steps, including the formation of the cyclopentyl ring, introduction of the fluoro and hydroxy groups, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate shares similarities with other fluoro-substituted cyclopentyl esters and hydroxy-substituted alkenes.
Uniqueness
- The presence of multiple chiral centers and the specific arrangement of functional groups make this compound unique compared to its analogs. Its distinct stereochemistry and functional group distribution contribute to its specific chemical and biological properties.
Properties
CAS No. |
109976-45-6 |
---|---|
Molecular Formula |
C22H35FO5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate |
InChI |
InChI=1S/C22H35FO5/c1-4-5-13-22(2,27)14-7-10-18-17(19(24)15-20(18)25)9-6-8-16(23)11-12-21(26)28-3/h7-8,10,17-18,20,25,27H,4-6,9,11-15H2,1-3H3/b10-7+,16-8+/t17-,18-,20-,22+/m1/s1 |
InChI Key |
JSPJXWJMYDOTQN-QUZLMLTJSA-N |
SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCC=C(CCC(=O)OC)F)O)O |
Isomeric SMILES |
CCCC[C@@](C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C(\CCC(=O)OC)/F)O)O |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCC=C(CCC(=O)OC)F)O)O |
Synonyms |
4-fluoroenisoprost 4-fluoroenisoprost, (R)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.